

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Vinylphosphonate

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Compound of Interest

Compound Name:	<i>Dimethyl vinylphosphonate</i>
CAS No.:	4645-32-3
Cat. No.:	B1359777

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl vinylphosphonate** (DMVP), a significant organophosphorus compound utilized in polymer chemistry and as a synthetic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **dimethyl vinylphosphonate** (CAS No. 4645-32-3; Molecular Formula: $C_4H_9O_3P$; Molecular Weight: 136.09 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Table 1: 1H NMR Spectroscopic Data for **Dimethyl Vinylphosphonate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.0-6.8	m	-	CH=CH ₂ (vinyl protons)
~3.7	d	³ J(P,H) \approx 11	P-O-CH ₃ (methoxy protons)

Note: Specific chemical shift and coupling constant values for the vinyl protons can vary depending on the solvent and spectrometer frequency. The vinyl proton signals are complex due to geminal, cis, and trans H-H couplings, as well as coupling to the phosphorus nucleus.

Table 2: ¹³C NMR Spectroscopic Data for **Dimethyl Vinylphosphonate**

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
~135	-	=CH ₂
~128	-	P-CH=
~52	² J(P,C) \approx 6	P-O-CH ₃

Note: The carbon signals are coupled to the phosphorus nucleus, resulting in doublets. The exact chemical shifts and coupling constants can vary with the experimental conditions.

Table 3: ³¹P NMR Spectroscopic Data for **Dimethyl Vinylphosphonate**

Chemical Shift (δ) ppm	Multiplicity	Referencing Standard
~18	m	85% H ₃ PO ₄

Note: The phosphorus signal will appear as a multiplet due to coupling with the vinyl and methoxy protons. A reference describes the ³¹P NMR spectrum of poly(vinyl dimethyl phosphonate) showing a signal in the 35-38 ppm region.^[5]

Table 4: IR Spectroscopic Data for **Dimethyl Vinylphosphonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	=C-H stretch
~2960, 2850	Medium	C-H stretch (methyl)
~1620	Strong	C=C stretch
~1250	Strong	P=O stretch
~1030	Strong	P-O-C stretch
~940	Strong	=C-H bend (out-of-plane)

Note: The IR spectrum is characterized by strong absorptions for the P=O and P-O-C bonds.

Table 5: Mass Spectrometry Data for **Dimethyl Vinylphosphonate** (Electron Ionization)

m/z	Relative Intensity	Assignment
136	High	[M] ⁺ (Molecular Ion)
121	Moderate	[M - CH ₃] ⁺
109	High	[M - C ₂ H ₃] ⁺
94	Moderate	[M - C ₂ H ₃ O] ⁺
79	High	[PO ₃] ⁺

Note: The fragmentation pattern is indicative of the loss of methyl and vinyl groups from the molecular ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **dimethyl vinylphosphonate** (approx. 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR

tube.[6] The concentration should be sufficient to obtain a good signal-to-noise ratio.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed on the sample.
 - A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
 - Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve adequate signal-to-noise.
 - The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired using a standard pulse program.
 - A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
 - The spectral width should be set to encompass the expected chemical shift range for the compound.
- ^{31}P NMR Acquisition:
 - A proton-decoupled ^{31}P NMR spectrum is acquired.
 - The spectrometer frequency is set to the appropriate value for ^{31}P .
 - The spectrum is referenced externally to 85% H_3PO_4 . [6]

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: As **dimethyl vinylphosphonate** is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr). [7][8][9] A single drop of the neat liquid is placed

on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[7][9]

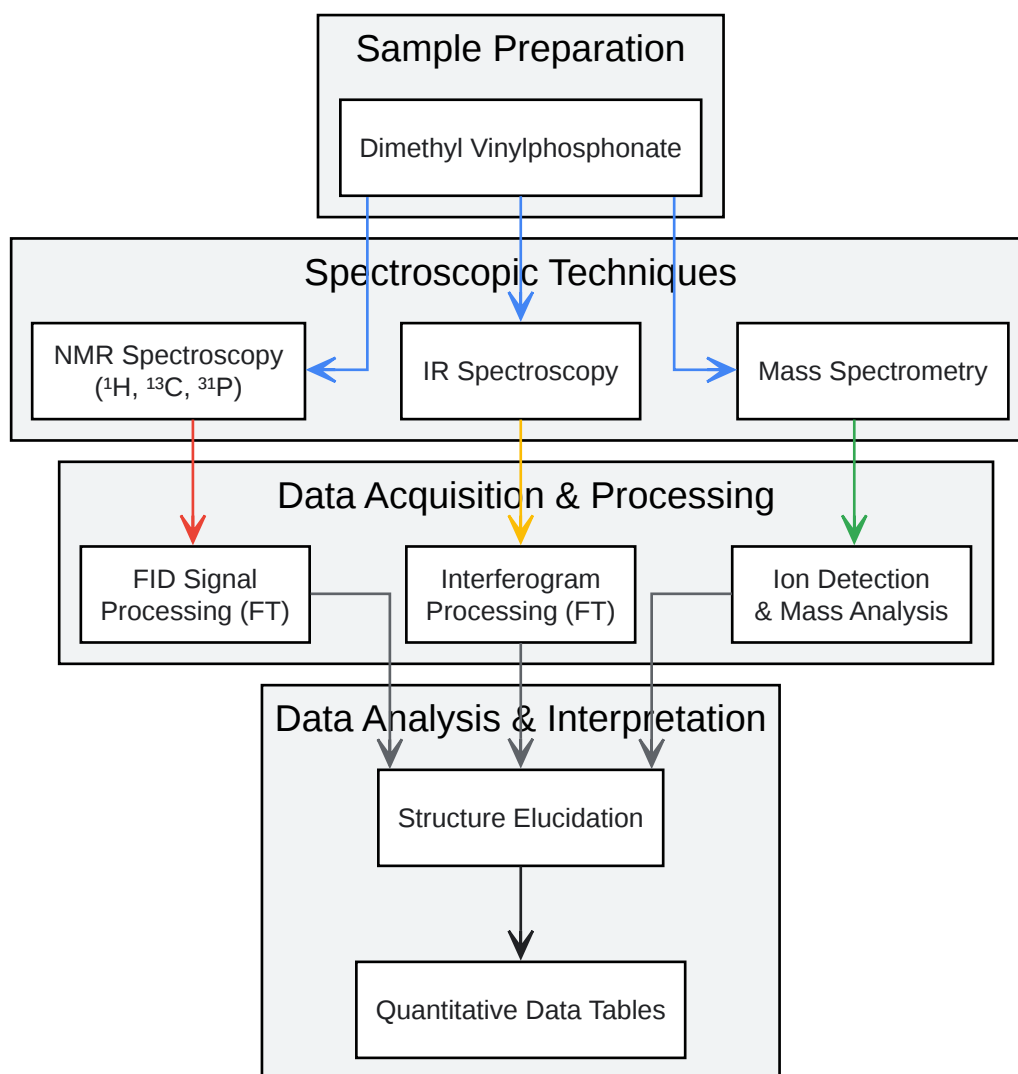
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected first.
 - The sample holder with the prepared salt plates is placed in the spectrometer's sample compartment.
 - The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[8]

2.3 Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for volatile compounds like **dimethyl vinylphosphonate**. [1] This allows for separation from any impurities prior to mass analysis.
- Instrumentation: A mass spectrometer capable of electron ionization (EI) is used, often a quadrupole or time-of-flight (TOF) analyzer.[10]
- Ionization: Electron ionization is a common method for small, volatile molecules, typically using an electron energy of 70 eV.[11]
- Mass Analysis:
 - The mass analyzer is calibrated using a known reference compound to ensure accurate mass measurements.[10]
 - The instrument scans a predefined mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
 - The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dimethyl vinylphosphonate**.



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